5-(Chlorosulfonyl)furan-2-carboxylic acid 5-(Chlorosulfonyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 80466-76-8
VCID: VC2453575
InChI: InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
SMILES: C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O
Molecular Formula: C5H3ClO5S
Molecular Weight: 210.59 g/mol

5-(Chlorosulfonyl)furan-2-carboxylic acid

CAS No.: 80466-76-8

Cat. No.: VC2453575

Molecular Formula: C5H3ClO5S

Molecular Weight: 210.59 g/mol

* For research use only. Not for human or veterinary use.

5-(Chlorosulfonyl)furan-2-carboxylic acid - 80466-76-8

Specification

CAS No. 80466-76-8
Molecular Formula C5H3ClO5S
Molecular Weight 210.59 g/mol
IUPAC Name 5-chlorosulfonylfuran-2-carboxylic acid
Standard InChI InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Standard InChI Key WVFYXOXRJDCQRV-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O
Canonical SMILES C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O

Introduction

Chemical Properties

Structure and Composition

5-(Chlorosulfonyl)furan-2-carboxylic acid features a five-membered furan ring with an oxygen atom at position 1, a carboxylic acid group at position 2, and a chlorosulfonyl group at position 5. By analogy with similar compounds, we can infer its molecular formula to be C₅H₃ClO₅S. This structure can be compared with 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid (C₅H₂Cl₂O₅S, molecular weight 245.03), which has an additional chlorine atom at position 4 of the furan ring .

The structural characteristics of this compound can be inferred from related compounds. The furan core provides an electron-rich aromatic system, while the chlorosulfonyl group introduces an electron-withdrawing effect that influences the electronic distribution across the molecule. The carboxylic acid function at position 2 further contributes to the electronic properties and reactivity profile of the compound.

Reactivity and Chemical Behavior

Reactivity Profile

The chlorosulfonyl group in 5-(Chlorosulfonyl)furan-2-carboxylic acid represents a highly reactive functional group that can participate in numerous transformations. Similar to the observations made for 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid, this group would be expected to react strongly under various conditions, especially in the presence of heat or acidic media.

The chlorosulfonyl function readily undergoes nucleophilic substitution reactions with amines to form sulfonamides, with alcohols to form sulfonate esters, and with organometallic reagents to form sulfones. These transformation pathways make the compound a versatile building block for constructing more complex molecules with diverse functional groups.

Carboxylic Acid Reactivity

The carboxylic acid group at position 2 offers additional reaction pathways, including esterification, amide formation, and reduction to the corresponding alcohol. The presence of both carboxylic acid and chlorosulfonyl functionalities enables orthogonal reaction strategies, where each functional group can be selectively modified under appropriate conditions.

The combination of these two reactive groups on the furan scaffold creates opportunities for sequential functionalization strategies in multi-step synthesis. For example, the carboxylic acid could be protected as an ester while the chlorosulfonyl group undergoes reactions with nucleophiles, or vice versa.

Comparative Analysis

Structural Comparison with Related Compounds

Table 1: Comparison of 5-(Chlorosulfonyl)furan-2-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Differences
5-(Chlorosulfonyl)furan-2-carboxylic acidC₅H₃ClO₅S~210 (estimated)Base compound
5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acidC₅H₂Cl₂O₅S245.03Additional chlorine at position 4
5-(chloroMethyl)furan-2-carboxylic acidC₆H₅ClO₃160.56Chloromethyl group instead of chlorosulfonyl
5-chlorofuran-2-carboxylic acidC₅H₃ClO₃~146 (estimated)Chlorine instead of chlorosulfonyl
5-(Chlorosulfonyl)-2-fluorobenzoic acidC₇H₄ClFO₄S~234 (estimated)Benzene ring with fluoro substituent instead of furan

This structural comparison highlights the molecular variations among these related compounds, which influence their respective chemical properties and reactivity profiles. The presence of different substituents on the furan or benzene core significantly affects electronic distribution, stability, and reaction pathways available to each compound.

Reactivity Comparison

Compared to compounds with simpler functionalities like 5-chlorofuran-2-carboxylic acid, the presence of the chlorosulfonyl group introduces additional reactivity channels and greater sensitivity to moisture. This enhanced reactivity can be advantageous for synthetic applications but necessitates more careful handling and storage protocols.

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